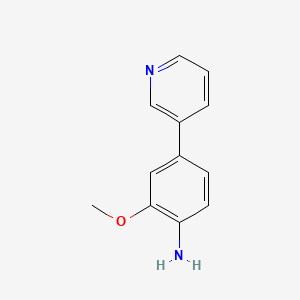
1,4-Di(4-phenylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(4-phenylbutyl)benzene is an organic compound characterized by a benzene ring substituted with two 4-phenylbutyl groups at the 1 and 4 positions. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di(4-phenylbutyl)benzene can be synthesized through organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction yields this compound as the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(4-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Products include more saturated hydrocarbons.
Applications De Recherche Scientifique
1,4-Di(4-phenylbutyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electrical properties.
Coordination Chemistry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique magnetic and gas-adsorption properties.
Mécanisme D'action
The mechanism of action of 1,4-Di(4-phenylbutyl)benzene in various reactions involves the formation of reactive intermediates such as carbenium ions. For example, in acid-catalyzed cracking, the compound forms phenylbutenyl carbenium ions, which undergo further reactions to form products like diphenylbutane . These intermediates play a crucial role in determining the reaction pathways and final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenylbutane: Similar in structure but lacks the additional phenyl groups on the butyl chains.
1,4-Di(4-pyridyl)benzene: Contains pyridyl groups instead of phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,4-Di(4-phenylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications such as OLEDs and MOFs .
Propriétés
Numéro CAS |
5368-75-2 |
|---|---|
Formule moléculaire |
C26H30 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1,4-bis(4-phenylbutyl)benzene |
InChI |
InChI=1S/C26H30/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,19-22H,7-10,15-18H2 |
Clé InChI |
RIHIFVCYQITZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CCCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)



![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)








